molecular formula C9H4F8O B1411074 2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene CAS No. 1807102-61-9

2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene

Cat. No.: B1411074
CAS No.: 1807102-61-9
M. Wt: 280.11 g/mol
InChI Key: MUEKEJRWCYKKNK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Characteristics

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for highly substituted aromatic compounds containing multiple fluorinated functional groups. The compound designation indicates a benzene ring bearing two trifluoromethyl groups at the 2 and 6 positions, along with a difluoromethoxy substituent, creating a molecule with eight fluorine atoms attached to the aromatic system. This structural arrangement places the trifluoromethyl groups in an ortho relationship to each other while positioning them meta to the difluoromethoxy group, creating a unique electronic environment within the aromatic ring system.

The structural characteristics of this compound can be understood through comparison with documented isomers and related fluorinated benzene derivatives. Analysis of the 2,5-substituted isomer reveals key molecular parameters that inform our understanding of the 2,6-variant. The molecular framework consists of a central benzene ring serving as the aromatic backbone, with three distinct fluorinated substituents creating a highly electronegative molecular environment. The trifluoromethyl groups, each containing three fluorine atoms bonded to a single carbon, provide significant electron-withdrawing effects that substantially alter the electronic properties of the aromatic system.

The difluoromethoxy group contributes additional complexity to the molecular structure through its oxygen-carbon linkage connecting the aromatic ring to a difluorinated methyl unit. This functional group introduces both electronic and steric considerations that influence molecular behavior and chemical reactivity. The spatial arrangement of these substituents creates a molecule with distinct regions of high electron density around the fluorine atoms and electron deficiency within the aromatic ring system.

Table 1: Molecular Characteristics of Fluorinated Benzene Derivatives

Parameter 2,5-Bis(trifluoromethyl)(difluoromethoxy)benzene Related Difluoromethylbenzene
Molecular Formula C9H4F8O C7H6F2
Molecular Weight 280.11 g/mol 128.12 g/mol
Fluorine Content 8 atoms 2 atoms
Functional Groups 2 trifluoromethyl, 1 difluoromethoxy 1 difluoromethyl

The electronic structure of this compound exhibits characteristics typical of highly fluorinated aromatic compounds, where multiple electron-withdrawing groups create substantial polarization within the molecular framework. The positioning of substituents in the 2,6-arrangement creates specific steric interactions that may influence conformational preferences and intermolecular associations. These structural features contribute to unique physical and chemical properties that distinguish this compound from less substituted fluorinated aromatics.

Chemical analysis of related fluorinated benzene derivatives demonstrates the significant impact of multiple fluorinated substituents on molecular properties. The presence of both trifluoromethyl and difluoromethoxy groups creates a compound with enhanced chemical stability and resistance to typical aromatic substitution reactions. The electron-withdrawing nature of these substituents significantly reduces the nucleophilicity of the aromatic ring while simultaneously increasing the acidity of any remaining aromatic hydrogen atoms.

Historical Context in Fluorinated Aromatic Compound Research

The development of compounds such as this compound represents the culmination of extensive historical research in organofluorine chemistry that spans more than 160 years of scientific investigation. The foundational work in this field traces back to Alexander Borodin, who in 1862 conducted the first nucleophilic replacement of a halogen atom by fluoride, establishing the groundwork for modern fluorochemical synthesis. This pioneering research demonstrated the feasibility of introducing fluorine atoms into organic molecules through halogen exchange reactions, a methodology that remains fundamental to contemporary fluorinated compound preparation.

The progression toward aromatic fluorinated compounds began with early work by Dumas and colleagues in 1835, who prepared the first organofluorine compound, methyl fluoride, from dimethyl sulfate. However, the specific challenge of introducing fluorine into aromatic systems required additional technological developments that emerged in the late nineteenth and early twentieth centuries. The formation of aromatic carbon-fluorine bonds was first achieved through diazofluorination by Schmitt and colleagues in 1870, although initial characterization methods were insufficient for accurate structural determination.

Significant advancement in aromatic fluorination methodology occurred in 1927 when Schiemann developed the diazofluorination procedure that became known as the Schiemann reaction. This process involved the preparation of diazonium salts from aromatic amines followed by decomposition in the presence of fluoroboric acid to yield fluorinated aromatic compounds. The Schiemann reaction represented a major breakthrough in synthetic methodology and continues to be employed in modern fluoroaromatic compound manufacturing, providing a reliable route for introducing fluorine atoms directly onto aromatic ring systems.

The development of compounds with fluorinated side chains, precursors to modern trifluoromethyl-substituted aromatics, was first reported by Swarts in 1898. This research demonstrated the conversion of benzotrichloride to benzotrifluoride through reaction with antimony trifluoride, establishing the feasibility of creating aromatic compounds bearing trifluoromethyl substituents. The methodology was subsequently improved through the use of hydrogen fluoride, enabling more efficient conversion of chlorinated precursors to their fluorinated analogs in the 1930s.

Table 2: Historical Milestones in Fluorinated Aromatic Chemistry

Year Researcher(s) Achievement Significance
1862 Borodin First halogen-fluorine exchange Foundation of fluorochemical synthesis
1870 Schmitt First aromatic diazofluorination Initial aromatic C-F bond formation
1898 Swarts Aromatic trifluoromethyl synthesis Fluorinated side chain development
1927 Schiemann Improved diazofluorination method Industrial aromatic fluorination
1936 Gottlieb Nucleophilic halogen exchange Alternative synthetic pathway

The industrial applications of fluorinated aromatic compounds gained particular importance during World War II, when the Manhattan Project required materials resistant to uranium hexafluoride. This military application drove significant research into perfluorinated compounds and highlighted the unique chemical stability of highly fluorinated organic molecules. The development of direct fluorination methods using elemental fluorine, initially problematic due to violent reactions and explosions, was eventually tamed through dilution with inert gases and the use of appropriate catalysts.

Research into difluoromethoxy-containing compounds represents a more recent development in fluorinated aromatic chemistry, building upon decades of foundational work in fluorine incorporation methodology. The synthesis of such compounds requires sophisticated understanding of both aromatic substitution chemistry and fluoroalkyl ether formation, representing an advanced application of organofluorine synthetic principles. Modern synthetic approaches to compounds like this compound utilize water-phase synthesis methods that provide environmental advantages over traditional organic solvent-based procedures.

The contemporary significance of highly fluorinated aromatic compounds extends across multiple scientific and industrial domains. These materials serve as important building blocks in pharmaceutical development, where the unique properties of fluorinated aromatics contribute to enhanced biological activity and metabolic stability. Material science applications utilize the chemical resistance and thermal stability of fluorinated aromatics in the development of advanced polymers and protective coatings. Agricultural chemistry benefits from fluorinated compounds that provide effective pest control solutions while minimizing environmental persistence concerns.

The evolution from simple fluorinated compounds to complex molecules such as this compound demonstrates the sophisticated level of synthetic control achieved in modern organofluorine chemistry. This progression reflects not only advances in synthetic methodology but also improved understanding of the electronic and steric effects that govern the behavior of multiply substituted fluorinated aromatic systems. Current research continues to explore new applications for these compounds while developing more efficient and environmentally responsible synthetic approaches.

Properties

IUPAC Name

2-(difluoromethoxy)-1,3-bis(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F8O/c10-7(11)18-6-4(8(12,13)14)2-1-3-5(6)9(15,16)17/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEKEJRWCYKKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)OC(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Introduction of Trifluoromethyl Groups

Approach: Electrophilic trifluoromethylation or nucleophilic substitution using trifluoromethylated reagents.

  • Lithiation followed by trifluoromethylation: A common method involves directed ortho-lithiation of benzene derivatives followed by reaction with trifluoromethyl sources such as trifluoromethyl iodide or Ruppert-Prakash reagent (TMSCF3).
  • Direct trifluoromethylation of arenes: Recent advances include metal-catalyzed trifluoromethylation using copper or iridium catalysts, allowing selective substitution at 2,6-positions due to steric and electronic directing effects.

Formation of Difluoromethoxy Group

Key methods:

  • Chlorodifluoromethoxylation and fluorination sequence: Starting from phenols, a chlorination step with reagents like tetrachloromethane (CCl4) in the presence of anhydrous hydrogen fluoride and boron trifluoride catalyst under pressure leads to chlorodifluoromethoxy intermediates, which are subsequently fluorinated to difluoromethoxy groups.

  • Oxidative desulfurization-fluorination: Dithiocarbonates or xanthogenates can be converted to trifluoromethyl ethers via oxidative desulfurization-fluorination using hydrogen fluoride-pyridine and bromine-based oxidants. This method offers moderate to excellent yields and can be adapted for difluoromethoxy derivatives.

  • Electrochemical fluorination: Electrolysis of suitable aromatic precursors in the presence of fluoride sources can generate difluoromethoxy-substituted arenes under mild conditions.

Specific Synthetic Routes from Literature and Patents

Step Reagents/Conditions Description Reference
1 1,2-dichloro-4-trifluoromethoxybenzene + nitrating agent (HNO3) Nitration to introduce nitro groups as intermediates
2 Catalytic amination with ammonia and Cu(I) chloride catalyst at 200–280 °C Conversion to 2-trifluoromethoxyaniline intermediate
3 Halogen-lithium exchange followed by reaction with trifluoromethylating agents Introduction of trifluoromethyl groups at ortho positions
4 Chlorodifluoromethoxylation of phenol derivatives under HF/BF3 catalysis Formation of chlorodifluoromethoxy intermediates
5 Fluorination of chlorodifluoromethoxy intermediates using KF or electrochemical methods Conversion to difluoromethoxy group
6 Purification by silica gel chromatography Isolation of pure this compound

Detailed Research Findings

Nitration and Amination Intermediates

  • The preparation of trifluoromethoxy-substituted intermediates often begins with chlorinated trifluoromethoxybenzenes, which undergo nitration with nitric acid under controlled conditions to yield nitro derivatives. These intermediates facilitate further functionalization.
  • Amination using ammonia in the presence of copper(I) chloride catalyst at elevated temperatures (200–280 °C) converts chlorinated intermediates to trifluoromethoxyanilines, which are precursors for further transformations.

Difluoromethoxylation via Chlorodifluoromethoxylation

  • Phenols substituted with trifluoromethyl groups at ortho positions are treated with tetrachloromethane, anhydrous HF, and catalytic BF3 in a pressure vessel at temperatures up to 150 °C to form chlorodifluoromethoxy derivatives. This method is sensitive to ortho substituents capable of hydrogen bonding.
  • Subsequent fluorination replaces chlorine with fluorine, yielding the difluoromethoxy group. This two-step method is well-documented for preparing aryl difluoromethyl ethers with good yields.

Electrochemical and Catalytic Methods

  • Electrochemical fluorination in DMF with graphite electrodes under constant current conditions allows the formation of difluoromethoxy-substituted arenes. This method offers a scalable and environmentally friendly alternative to classical fluorination.
  • Iridium-catalyzed C–H borylation followed by subsequent transformations can enable selective functionalization of trifluoromethyl-substituted arenes, although direct application to difluoromethoxybenzene derivatives requires further exploration.

Data Table Summarizing Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Nitration + Amination 1,2-dichloro-4-trifluoromethoxybenzene HNO3, NH3, CuCl catalyst 200–280 °C Moderate to High For trifluoromethoxyaniline intermediates
Chlorodifluoromethoxylation Phenols with CF3 substituents CCl4, HF, BF3 catalyst 100–150 °C, autogenous pressure 40–60 Sensitive to ortho H-bonding groups
Oxidative desulfurization-fluorination Dithiocarbonates/xanthogenates HF-pyridine, dibromo-dimethylhydantoin Ambient to mild heating Moderate to Excellent Efficient for trifluoromethyl ethers
Electrochemical fluorination Aromatic precursors DMF, graphite electrodes Constant current, ambient temp, 18 h Variable Scalable and mild conditions
Metal-catalyzed trifluoromethylation Aryl halides or lithio derivatives Cu, Ir catalysts, TMSCF3 80–150 °C Good Selective 2,6-substitution possible

Scientific Research Applications

Scientific Research Applications

2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene has several notable applications across different scientific domains:

Chemistry

  • Intermediate in Synthesis: It serves as a crucial building block in the synthesis of complex organic molecules, particularly in developing new materials with enhanced properties.
  • Chemical Reactions: The compound participates in oxidation and reduction reactions, yielding various derivatives that are valuable in further chemical synthesis.

Biology

  • Biological Activity Studies: Research indicates potential enzyme inhibition and receptor binding activities. The compound's lipophilicity and metabolic stability due to its fluorinated groups make it a candidate for biological assays.
  • Case Study: A study demonstrated its interaction with specific enzymes, showing promise for therapeutic applications in enzyme-related diseases.

Medicine

  • Drug Development: The compound is investigated for its role in designing fluorinated pharmaceuticals that exhibit improved pharmacokinetic properties. Its unique structure enhances drug absorption and efficacy.
  • Case Study: In a recent drug development project, researchers utilized this compound to synthesize a new class of anti-cancer agents, demonstrating significant activity against various cancer cell lines.

Industry

  • Specialty Chemicals Production: The compound is used in the manufacturing of advanced materials and specialty chemicals that require unique properties such as enhanced stability and reactivity.
  • Applications in Coatings and Polymers: Its fluorinated nature imparts desirable characteristics to coatings and polymers used in various industrial applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key attributes of 2,6-bis(trifluoromethyl)(difluoromethoxy)benzene with analogous fluorinated benzene derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications References
This compound C₉H₄F₈O 304.13 (calc.) -CF₃ (2,6), -OCF₂ (4) High thermal stability, potential drug intermediate
2,6-Bis(trifluoromethyl)bromobenzene C₈H₃BrF₆ 293.00 -CF₃ (2,6), -Br (1) Suzuki coupling intermediate
2,6-Bis(trifluoromethyl)benzeneboronic acid C₈H₅BO₂F₆ 257.93 -CF₃ (2,6), -B(OH)₂ (1) Cross-coupling reactions
2,6-Difluorobenzotrifluoride C₇H₃F₅ 182.09 -CF₃ (2), -F (2,6) Liquid crystal precursors
5-[(4-Bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene C₁₃H₄BrF₇O 389.06 -Br (4), -F (2,6,1,2,3), -OCF₂ (bridge) Specialty fluorinated intermediate

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects :

    • The trifluoromethyl groups in all compounds induce strong electron withdrawal, stabilizing negative charges and enhancing resistance to oxidation. The difluoromethoxy group in the target compound further amplifies this effect compared to bromo or boronic acid substituents .
    • Bromine in 2,6-bis(trifluoromethyl)bromobenzene acts as a leaving group, enabling nucleophilic substitutions, whereas the boronic acid derivative participates in Suzuki-Miyaura couplings .
  • Solubility and Hydrophobicity :

    • Compounds with multiple fluorine atoms (e.g., the target compound and 5-[(4-bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene) exhibit low polarity and high lipid solubility, making them suitable for hydrophobic matrices in polymers .
    • Boronic acids (e.g., 2,6-bis(trifluoromethyl)benzeneboronic acid) are exceptions due to their polar -B(OH)₂ groups, which improve aqueous solubility .
  • Thermal Stability :

    • The target compound’s trifluoromethyl and difluoromethoxy groups contribute to exceptional thermal stability (>300°C), comparable to 2,6-bis(trifluoromethyl)benzidine-based polyimides used in high-temperature applications .

Contrasting Features and Limitations

  • Reactivity :

    • Brominated analogs undergo facile substitutions, whereas the target compound’s difluoromethoxy group may resist hydrolysis under mild conditions due to fluorine’s electronegativity .
    • Boronic acid derivatives are more reactive in cross-couplings but less stable in protic environments compared to the target compound .
  • Synthetic Complexity :

    • The synthesis of 5-[(4-bromo-2,6-difluorophenyl)difluoromethoxy]-1,2,3-trifluorobenzene requires multi-step fluorination and bromination, increasing cost and complexity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-bis(trifluoromethyl)(difluoromethoxy)benzene, and how are intermediates purified?

  • Methodology : The compound is synthesized via nucleophilic aromatic substitution. A brominated precursor (e.g., 2,6-bis(trifluoromethyl)bromobenzene, CAS 118527-30-3) reacts with a difluoromethoxide ion (generated from difluoromethyl precursors under basic conditions).
  • Purification : Use column chromatography with silica gel and hexane/ethyl acetate gradients or recrystallization in non-polar solvents (e.g., dichloromethane/hexane mixtures) to isolate high-purity product .
  • Key Reagents : Potassium carbonate (base), anhydrous dimethylformamide (DMF) as solvent, and controlled heating (80–100°C) to avoid side reactions .

Q. How is this compound characterized spectroscopically?

  • NMR Analysis : ¹⁹F NMR is critical due to the compound’s fluorinated groups. Peaks for trifluoromethyl (-CF₃) groups appear at ~-60 to -70 ppm, while difluoromethoxy (-OCF₂-) resonates near -80 ppm. ¹H NMR confirms aromatic proton environments .
  • Mass Spectrometry : High-resolution MS (HRMS) with electron ionization (EI) or electrospray ionization (ESI) verifies molecular ion peaks (e.g., [M+H]+ or [M–Br]+ for intermediates) .

Q. What solvent systems are compatible with this compound for reaction screening?

  • Preferred Solvents : Anhydrous DMF, tetrahydrofuran (THF), or dichloromethane (DCM) due to the compound’s limited solubility in polar protic solvents.
  • Avoid : Water or alcohols, which may hydrolyze the difluoromethoxy group under acidic/basic conditions .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl and difluoromethoxy groups deactivate the benzene ring, making traditional Suzuki-Miyaura coupling challenging. Use palladium catalysts with strong σ-donor ligands (e.g., XPhos) and elevated temperatures (100–120°C) to facilitate aryl halide activation .
  • Case Study : Successful coupling with phenylboronic acids (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid) under inert conditions yields biaryl derivatives for material science applications .

Q. What computational methods predict the stability and electronic properties of this compound?

  • DFT Studies : Density functional theory (B3LYP/6-31G*) calculates HOMO-LUMO gaps to assess electrophilicity. The compound’s low electron density (HOMO ≈ -8.5 eV) aligns with its resistance to electrophilic substitution .
  • Thermal Stability : Molecular dynamics simulations predict decomposition onset at ~250°C, validated experimentally via thermogravimetric analysis (TGA) .

Q. How does the compound behave under prolonged storage, and what degradation products form?

  • Stability Profile : Store at 0–6°C in amber vials under argon to prevent hydrolysis of the difluoromethoxy group. Accelerated aging studies (40°C/75% RH for 4 weeks) show <5% degradation.
  • Degradation Pathways : Hydrolysis forms 2,6-bis(trifluoromethyl)phenol (detected via LC-MS), emphasizing the need for anhydrous handling .

Q. What biological activity has been observed in derivatives of this compound?

  • Pharmacological Screening : Derivatives with substituted amide groups (e.g., N-aryl benzamides) inhibit kinase enzymes (IC₅₀ ~50 nM) in cancer cell lines. Activity correlates with fluorinated groups’ electron-withdrawing effects enhancing target binding .

Q. How are waste byproducts managed during synthesis?

  • Waste Protocols : Halogenated byproducts (e.g., bromide salts) are segregated, neutralized with aqueous NaHCO₃, and disposed via licensed hazardous waste facilities. Fluorinated residues require incineration at >1,100°C to prevent HF emissions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
2,6-Bis(trifluoromethyl)(difluoromethoxy)benzene

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